molecular formula C9H7BrN2 B3246196 5-Bromo-1-phenyl-1H-pyrazole CAS No. 17635-42-6

5-Bromo-1-phenyl-1H-pyrazole

Cat. No.: B3246196
CAS No.: 17635-42-6
M. Wt: 223.07 g/mol
InChI Key: LCJWNJQIZASEDB-UHFFFAOYSA-N
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Description

5-Bromo-1-phenyl-1H-pyrazole (CAS 17635-42-6) is a brominated pyrazole derivative of high interest in medicinal and agrochemical research. With a molecular formula of C 9 H 7 BrN 2 and a molecular weight of 223.07, it serves as a versatile chemical intermediate or scaffold for the synthesis of more complex molecules . The pyrazole nucleus is a privileged structure in drug discovery, featured in a range of pharmaceuticals with diverse activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties . The presence of both a bromine atom and a phenyl ring on the pyrazole core makes this compound a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions and other synthetic transformations, facilitating the exploration of structure-activity relationships in developing new bioactive compounds . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle the compound with appropriate precautions, as it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJWNJQIZASEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Pyrazole Derivatives

Halogenated pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms and at least one halogen substituent. The introduction of a halogen atom, such as bromine, into the pyrazole (B372694) ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. ajrconline.orgmdpi.com This strategic functionalization can enhance the lipophilicity of the compound and provide a reactive handle for further chemical modifications. smolecule.com

5-Bromo-1-phenyl-1H-pyrazole, with its bromine atom at the 5-position and a phenyl group at the 1-position, is a prominent example within this subclass. The phenyl group contributes to the molecule's stability and influences its intermolecular interactions, while the bromine atom serves as a versatile synthetic linchpin. The specific placement of these substituents dictates the molecule's reactivity in various chemical transformations, making it a subject of detailed study. The synthesis of such compounds often involves the bromination of a pyrazole precursor or the cyclization of appropriately substituted starting materials. mdpi.comsmolecule.com

Compound NameCAS NumberMolecular FormulaKey Structural Features
This compound17635-42-6C9H7BrN2Bromine at C5, Phenyl at N1
5-Bromo-1,3-diphenyl-1H-pyrazoleNot AvailableC15H11BrN2Bromine at C5, Phenyl at N1 and C3
5-Bromo-1-methyl-4-nitro-1H-pyrazole89607-13-6C4H4BrN3O2Bromine at C5, Methyl at N1, Nitro at C4

Significance As a Privileged Scaffold in Organic Synthesis and Advanced Materials Science

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, often with high affinity. Pyrazole (B372694) and its derivatives are widely recognized as privileged structures in medicinal chemistry and materials science. mdpi.comfrontiersin.org 5-Bromo-1-phenyl-1H-pyrazole, in particular, serves as a versatile building block for the construction of more complex molecular architectures. smolecule.com

The applications of this compound and its derivatives extend into the realm of advanced materials science. The unique electronic properties imparted by the brominated pyrazole core make these compounds interesting candidates for the development of novel functional materials. smolecule.com For instance, derivatives of N-substituted-5-phenyl-1H-pyrazole have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optical communications and information storage. researchgate.net The ability of the pyrazole ring to participate in coordination with metal ions also opens up possibilities for the design of new catalysts and sensors.

Application AreaRole of this compoundKey Research Findings
Organic SynthesisVersatile building block and intermediateThe bromine atom facilitates cross-coupling reactions for the synthesis of complex molecules. evitachem.com
Advanced Materials SciencePrecursor for functional materialsDerivatives exhibit potential for applications in nonlinear optics and as components of novel catalysts. smolecule.comresearchgate.net

Research Trajectories and Open Questions in Pyrazole Chemistry

Strategies for Direct Bromination of Pyrazole Cores

Direct bromination of the 1-phenyl-1H-pyrazole core is a common and straightforward method to introduce a bromine atom onto the pyrazole ring. The success of this approach hinges on controlling the regioselectivity and optimizing the reaction conditions to favor the formation of the desired 5-bromo isomer.

Regioselective Bromination Protocols

The regioselectivity of bromination on the 1-phenyl-1H-pyrazole ring is influenced by the electronic properties of the pyrazole nucleus and the nature of the brominating agent. The C4 position of the pyrazole ring is typically the most electron-rich and thus the most susceptible to electrophilic attack. However, the formation of the 5-bromo isomer can be achieved under specific conditions. rsc.orgresearchgate.net

For instance, the bromination of 1-phenyl-3-(trifluoromethyl)-1H-pyrazoles with N-bromosuccinimide (NBS) can lead to the formation of the 4-bromo derivative. rsc.org In some cases, a mixture of mono- and di-brominated products can be formed, necessitating careful control over the stoichiometry of the brominating agent. researchgate.net The synthesis of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole has been achieved through the bromination of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde followed by further transformations. smolecule.com

Optimization of Brominating Reagents and Reaction Parameters

The choice of brominating agent and reaction conditions plays a crucial role in the yield and selectivity of the bromination reaction. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrazoles due to its mild nature and ease of handling. rsc.orgresearchgate.net Other brominating agents like elemental bromine can also be employed. prepchem.com

Optimization of reaction parameters such as solvent, temperature, and reaction time is essential to maximize the yield of the desired product. researchgate.netbeilstein-archives.org For example, a study on the bromination of a pyrazolo[3,4-c]pyrazole (B14755706) system showed that increasing the amount of NBS from a slight excess to 1.5 equivalents resulted in a total conversion and an increased yield of the monobrominated product. researchgate.net The use of microwave irradiation has also been shown to accelerate the reaction. researchgate.net The choice of solvent can also significantly impact the outcome, with solvents like DMSO sometimes providing excellent yields. beilstein-archives.org

Table 1: Optimization of Bromination Conditions for a Pyrazole Derivative researchgate.net
EntryBrominating Agent (Equivalents)ConditionsYield of Monobrominated Product
1NBS (slight excess)Conventional HeatingPartial Conversion
2NBS (1.5)Conventional Heating69%
3NBS (1.5)Microwave Irradiation (2 hours)Improved Results

De Novo Synthesis of the Pyrazole Ring System Incorporating Bromine and Phenyl Moieties

An alternative to direct bromination is the construction of the pyrazole ring from acyclic precursors that already contain the necessary bromine and phenyl functionalities. This approach offers greater control over the final substitution pattern.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Functionalized Carbonyl Compounds

The most prevalent method for de novo pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com To synthesize this compound, phenylhydrazine (B124118) is a common starting material. rsc.orgmdpi.com

One strategy involves the reaction of phenylhydrazine with a brominated 1,3-dicarbonyl compound. For example, 4-bromo-1-phenylpyrazole can be prepared from the cyclocondensation of a brominated enone with phenylhydrazine. rsc.org Another approach is the reaction of phenylhydrazine with 1,1,1-trifluoro-4-methoxy-alken-2-ones to form the pyrazole ring, which is then subsequently brominated. rsc.org The reaction of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature has been reported as a highly regioselective method for the synthesis of 1-aryl-3,4,5-substituted pyrazoles. researchgate.netmdpi.com

A specific synthesis of ethyl this compound-4-carboxylate involves the reaction of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with bromine and isoamyl nitrite (B80452) in chloroform. prepchem.com

Table 2: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
Hydrazine DerivativeCarbonyl CompoundKey FeaturesReference
PhenylhydrazineBrominated enoneForms 4-bromo-1-phenylpyrazole rsc.org
Phenylhydrazine1,1,1-Trifluoro-4-methoxy-alken-2-onesInitial pyrazole formation followed by bromination rsc.org
Arylhydrazines1,3-DiketonesHighly regioselective, room temperature reaction in DMA researchgate.netmdpi.com
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateBromine and isoamyl nitriteYields ethyl this compound-4-carboxylate prepchem.com

Multi-Component Reactions for Pyrazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrazoles in a single step from three or more starting materials. longdom.orgnih.govrsc.org These reactions often proceed with high bond-forming efficiency and can provide access to a wide range of substituted pyrazoles. rsc.orgbeilstein-journals.org

Several MCRs for pyrazole synthesis have been developed, including those involving the reaction of aldehydes, active methylene (B1212753) compounds, and hydrazine derivatives. encyclopedia.pub For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water has been reported for the synthesis of 1-H-pyrazole derivatives. longdom.org Another example is the one-pot, three-component synthesis of 3,5-disubstituted 1H-pyrazoles from aromatic aldehydes, tosylhydrazine, and terminal alkynes. organic-chemistry.org While these examples showcase the power of MCRs for pyrazole synthesis, specific applications for the direct synthesis of this compound are less commonly reported.

Post-Cyclization Functionalization and Derivatization

Once the this compound core is synthesized, the bromine atom serves as a versatile handle for further functionalization, enabling the introduction of a wide array of substituents. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. scielo.org.mx

Brominated pyrazoles are valuable intermediates for reactions such as the Suzuki-Miyaura, Heck, Stille, Sonogashira, and Negishi couplings. scielo.org.mx The Suzuki-Miyaura reaction, which involves the coupling of the bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst, is a particularly powerful tool for forming new carbon-carbon bonds. uwindsor.canih.gov This allows for the introduction of various aryl and heteroaryl groups at the 5-position of the pyrazole ring. researchgate.net

Similarly, the Heck reaction can be used to couple the bromopyrazole with an alkene, leading to the formation of a new carbon-carbon double bond. masterorganicchemistry.comyoutube.com These post-cyclization functionalization strategies significantly expand the chemical space accessible from this compound, allowing for the synthesis of a diverse library of analogues for various applications.

Introduction and Modification of Substituents at Pyrazole Ring Positions (e.g., C-3, C-4)

The functionalization of the pyrazole ring at the C-3 and C-4 positions is a key strategy for creating a diverse range of this compound analogues. These modifications are often achieved through multi-step synthetic sequences, starting from appropriately substituted precursors or by direct functionalization of a pre-formed pyrazole ring.

One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazines or hydrazides can yield a variety of substituted pyrazoles. researchgate.netnih.gov The nature of the substituents on the starting dicarbonyl compound directly translates to the substitution pattern on the resulting pyrazole ring.

Furthermore, direct functionalization of the pyrazole nucleus is a powerful tool. For example, the C-4 position of the pyrazole ring is nucleophilic and can react with electrophiles like N-bromosuccinimide (NBS) to introduce a bromine atom. encyclopedia.pub Similarly, iodination at the C-4 position can be achieved using reagents like iodine/periodic acid, creating a handle for further modifications through cross-coupling reactions. beilstein-journals.org

The synthesis of pyrazoles with specific substituents at the C-3 and C-5 positions can be achieved through the reaction of α,β-unsaturated ketones with hydrazine. nih.gov Additionally, versatile synthons such as 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole can be used as precursors to introduce a variety of aromatic ring systems at the C-4 position. nih.gov The bromoacetyl group, in particular, serves as a reactive site for further chemical transformations. nih.gov

A summary of synthetic approaches for C-3 and C-4 modification is presented below:

Starting MaterialsReagentsProduct TypeRef
1,3-Dicarbonyl compounds, Hydrazines-C-3, C-5 substituted pyrazoles nih.gov
1,3-Dipyridinyl-1,3-propanediones, HydrazinesI2/HIO34-Iodopyrazoles beilstein-journals.org
α,β-Unsaturated ketones, Hydrazine-C-3, C-5 substituted pyrazoles nih.gov
4-Acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazoleBromine4-(2-Bromoacetyl)pyrazole nih.gov
3-TrimethylsilylpyrazoleNCS, DBTCE, NBS3-Halo and 4-Bromopyrazoles encyclopedia.pub

Diversification at the N-1 Phenyl Ring

Modification of the N-1 phenyl ring of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. A variety of synthetic methods are employed to introduce different substituents onto this phenyl ring.

A primary method for achieving N-1 aryl diversification is through the condensation of a substituted phenylhydrazine with a suitable 1,3-dielectrophilic species. nih.gov The choice of the substituted phenylhydrazine directly determines the nature of the N-1 aryl group in the final pyrazole product. This approach is fundamental to the Knorr pyrazole synthesis, a foundational method in pyrazole chemistry.

Another powerful technique is the palladium-catalyzed N-arylation of pyrazoles with aryl halides or triflates. organic-chemistry.org This cross-coupling reaction allows for the introduction of a wide range of substituted phenyl groups onto the pyrazole nitrogen. The use of specific ligands, such as tBuBrettPhos, can enhance the efficiency of these couplings, particularly with aryl triflates. organic-chemistry.org

Furthermore, direct synthesis from primary aromatic amines has been developed. This method provides N-aryl pyrazoles in moderate to good yields and tolerates a range of functional groups on the phenyl ring. acs.org For instance, both electron-donating and electron-withdrawing substituents on the phenyl ring, as well as ortho-substituted anilines, have been successfully employed. acs.org

The following table summarizes key methods for N-1 phenyl ring diversification:

MethodReactantsCatalyst/ReagentsProductRef
Knorr Pyrazole SynthesisSubstituted Phenylhydrazine, 1,3-Dicarbonyl Compound-1-Arylpyrazole
Palladium-catalyzed N-arylationPyrazole, Aryl TriflatePd catalyst, tBuBrettPhosN-Arylpyrazole organic-chemistry.org
Direct SynthesisPrimary Aromatic Amine, 1,3-DiketoneO-(4-nitrobenzoyl)hydroxylamineN-Arylpyrazole acs.org
Copper-catalyzed CouplingPyrazole, Aryl HalideCopper powder, L-(-)-QuebrachitolN-Arylpyrazole organic-chemistry.org

Green Chemistry Principles in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact and improve efficiency. researchgate.netbenthamdirect.com This involves the use of alternative energy sources, environmentally benign solvents, and solvent-free conditions. researchgate.netbenthamdirect.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool for the synthesis of pyrazoles. tandfonline.com This technique often leads to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. acs.org

Several studies have reported the successful application of microwave irradiation in pyrazole synthesis. For example, the condensation of chalcones with hydrazine hydrate (B1144303) to form pyrazole derivatives can be efficiently carried out under microwave irradiation. nih.gov Similarly, the synthesis of sugar-based pyrazole derivatives has been achieved in water under microwave conditions, offering a rapid and environmentally friendly method. rsc.org A one-pot microwave-assisted method has been used to synthesize 5-bromo-1-phenyl-1H-thieno[2,3-c]pyrazole. dergipark.org.tr The synthesis of 3-bromo-1-phenyl-pyrazole derivatives has also been accomplished using microwave irradiation with chloramine-T as a catalyst. researchgate.net

The advantages of microwave-assisted pyrazole synthesis are summarized below:

Reaction TypeKey FeaturesBenefitsRef
Condensation of chalcones and hydrazineMicrowave irradiationReduced reaction time, high yields nih.gov
Synthesis of sugar-based pyrazolesMicrowave irradiation in waterRapid, efficient, green method rsc.org
One-pot synthesis of thienopyrazolesMicrowave irradiationEfficient, one-pot procedure dergipark.org.tr
Synthesis of 3-bromopyrazolesMicrowave irradiation, catalystHigh yields, efficient researchgate.net

Solvent-Free and Environmentally Benign Conditions

Solvent-free synthesis and the use of environmentally benign solvents are central tenets of green chemistry that have been successfully applied to pyrazole synthesis. researchgate.netbenthamdirect.com These approaches reduce or eliminate the use of hazardous organic solvents, leading to cleaner reaction profiles and easier work-up procedures.

Solvent-free reactions, often conducted by grinding the reactants together or using a minimal amount of a recyclable catalyst, have proven effective for pyrazole synthesis. researchgate.nettandfonline.com For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions using grinding. researchgate.net Another approach involves using a reusable clay catalyst, montmorillonite (B579905) K10, in a solvent-free domino reaction to produce trisubstituted and disubstituted pyrazoles. rsc.org

The use of water as a solvent is another key green strategy. researchgate.net Water is an inexpensive, non-toxic, and readily available solvent. The synthesis of 5-aminopyrazole-4-carbonitriles has been reported in an aqueous medium using a catalyst. researchgate.net Similarly, an environmentally benign, room-temperature synthesis of pyrazoles has been developed using Amberlyst-70 as a recyclable catalyst in water. researchgate.net One-pot multi-component reactions in aqueous ethanol (B145695) have also been utilized for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives. nih.gov

Examples of green synthetic conditions for pyrazole synthesis are highlighted in the table below:

ConditionCatalyst/MethodProduct TypeAdvantagesRef
Solvent-freeGrindingPyrano[2,3-c]pyrazolesReduced solvent waste, simplicity researchgate.net
Solvent-freeMontmorillonite K10 claySubstituted pyrazolesReusable catalyst, avoids organic solvents rsc.org
Aqueous mediumNaPTS5-Aminopyrazole-4-carbonitrilesGreen solvent, excellent yield researchgate.net
Aqueous mediumAmberlyst-70PyrazolesRecyclable catalyst, room temperature researchgate.net
Aqueous ethanolL-cysteineDihydropyrano[2,3-c]pyrazolesGreen solvent, naturally occurring catalyst nih.gov

Targeted Synthesis of Specific Derivatives and Analogues

The synthesis of specific derivatives of this compound, such as those containing carboxylic acid, ester, and carbonitrile functionalities, is crucial for developing compounds with tailored properties. These functional groups serve as versatile handles for further chemical modifications and can significantly influence the biological activity and physicochemical properties of the parent molecule.

Synthesis of Carboxylic Acid, Ester, and Carbonitrile Derivatives

The introduction of carboxylic acid, ester, and carbonitrile groups onto the pyrazole ring can be achieved through various synthetic routes.

Carboxylic Acid and Ester Derivatives: The synthesis of pyrazole-4-carboxylic acids can be accomplished through several methods. One route involves the hydrolysis of a corresponding ester precursor. For example, this compound-4-carboxylic acid, ethyl ester can be synthesized from 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester via a Sandmeyer-type reaction. prepchem.com The subsequent hydrolysis of the ester group yields the desired carboxylic acid. Another approach involves the cyclocondensation of a hydrazine with a dicarbonyl compound already containing the ester functionality. The hydrolysis of pyrazole carboxylic acid esters, often under basic conditions with reagents like potassium hydroxide, is a common final step to obtain the free carboxylic acid. smolecule.com

Carbonitrile Derivatives: Pyrazole-4-carbonitriles are valuable intermediates and can be synthesized through various methods. One approach is the multicomponent condensation of a phenylhydrazine, an aldehyde, and malononitrile. researchgate.net This reaction provides a direct route to 5-aminopyrazole-4-carbonitrile derivatives. Pyrazole-3-carbonitriles can be reacted with hydrogen sulfide (B99878) to form carbothioamides, which can then be used to synthesize other heterocyclic systems. nih.govacs.org A quadruple functionalization approach allows for the construction of fully substituted N1-aryl 3-di/trifluoromethyl-4/5-cyanopyrazole pharmacophores from hydrazonyl chlorides and dicyanoalkenes. nih.gov

A summary of synthetic methods for these derivatives is provided in the table below:

Derivative TypeSynthetic MethodStarting Materials/ReagentsRef
Carboxylic Acid EsterSandmeyer-type reaction5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester, Bromine, Isoamyl nitrite prepchem.com
Carboxylic AcidHydrolysis of esterPyrazole-4-carboxylic acid ester, Potassium hydroxide smolecule.com
CarbonitrileMulticomponent condensationPhenylhydrazine, Aldehyde, Malononitrile researchgate.net
Carbothioamide (from Carbonitrile)Reaction with hydrogen sulfidePyrazole-3-carbonitrile, Hydrogen sulfide nih.govacs.org
Cyanopyrazole[3+2] CycloadditionHydrazonyl chlorides, Dicyanoalkenes nih.gov

Formation of Schiff Base and Related Conjugates

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The formation of Schiff bases from this compound derivatives typically involves the condensation of a pyrazole-4-carbaldehyde with a primary amine. This reaction is often catalyzed by a small amount of acid and proceeds with the elimination of a water molecule.

A relevant example is the synthesis of Schiff bases from 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. ijpsr.com In this study, the pyrazole-4-carbaldehyde was condensed with various aromatic amines in ethanol with a few drops of glacial acetic acid, followed by refluxing for 3-4 hours. ijpsr.com This yielded a series of pyrazole-based Schiff bases. Although the substitution pattern differs from the target compound, the methodology is directly applicable to the synthesis of Schiff bases from this compound-4-carbaldehyde.

Another approach involves the reaction of a pyrazole-4-carbaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone, which is a type of Schiff base. These thiosemicarbazones can then be used as intermediates for the synthesis of other heterocyclic systems, such as thiazoles. nih.gov For example, a pyrazolone (B3327878) derivative was converted to its corresponding 4-carbaldehyde, which then underwent Schiff base formation with thiosemicarbazide. nih.gov

The following table summarizes the synthesis of Schiff bases from pyrazole-4-carbaldehyde analogues.

Starting Material (Pyrazole Precursor)ReagentReaction ConditionsProduct TypeReference
3-(5-Bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehydeAromatic aminesEthanol, Glacial acetic acid, RefluxSchiff Base ijpsr.com
1-(Phenyl/substituted phenyl)-5-ethoxy-3-methyl-1H-pyrazole-4-carbaldehydeThiosemicarbazideMethanol, Acetic acid, RefluxThiosemicarbazone (Schiff Base) nih.gov
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde4-Amino-5-methyl-4H-1,2,4-triazole-3-thiolMethanol, Acetic acidSchiff Base rasayanjournal.co.in

Substitution Reactions at the Bromo Position

The bromine atom at the C5 position of 1-phenyl-1H-pyrazole is a versatile handle for introducing a variety of functional groups through substitution reactions. These transformations can proceed through different mechanisms, primarily nucleophilic aromatic substitution and halogen-metal exchange, which open up diverse synthetic pathways.

Nucleophilic Aromatic Substitution on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a leaving group on an aromatic ring with a nucleophile. byjus.comwikipedia.org In the context of this compound, the pyrazole ring itself is electron-rich, which generally disfavors nucleophilic attack. However, the presence of the phenyl group at the N1 position and the potential for activation by other substituents can influence its reactivity.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. uomustansiriyah.edu.iqpressbooks.pub The nucleophile first attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyrazole ring is temporarily disrupted in this step. In the subsequent, typically rapid, step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. uomustansiriyah.edu.iq

For SNAr reactions to occur readily on aryl halides, the aromatic ring often requires activation by electron-withdrawing groups at positions ortho or para to the leaving group. byjus.comwikipedia.org While the phenyl group at N1 is not a strong activating group, the electronic properties of the pyrazole ring itself and the conditions of the reaction (e.g., strong nucleophiles, high temperatures) can facilitate these substitutions. For instance, studies on other halogenated pyrazoles have shown that substitution with various nucleophiles is possible, suggesting that this compound can likely undergo similar transformations. encyclopedia.pubevitachem.com

Halogen-Metal Exchange Reactions for Further Functionalization

Halogen-metal exchange is a powerful technique for the synthesis of organometallic reagents, which are key intermediates for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.comresearchgate.net This reaction involves the transfer of a halogen atom from an organic halide to an organometallic reagent, typically an organolithium or organomagnesium compound. wikipedia.org

In the case of this compound, treatment with a strong base like n-butyllithium or a Grignard reagent can lead to a bromine-lithium or bromine-magnesium exchange. researchgate.netresearchgate.net This process is generally very fast, often proceeding at low temperatures to avoid side reactions. harvard.edu The exchange rate typically follows the order I > Br > Cl. wikipedia.org The resulting 1-phenyl-1H-pyrazol-5-yl-lithium or -magnesium species is a potent nucleophile that can react with a wide range of electrophiles to introduce various substituents at the C5 position.

Studies on related bromopyrazoles have demonstrated the utility of this approach. For example, the regioselective bromine-lithium exchange at the 5-position of 3,4,5-tribromo-1-vinylpyrazole has been achieved, highlighting the preferential reactivity at this position. researchgate.net Similarly, halogen-metal exchange has been successfully employed for the functionalization of other brominated heterocycles, indicating its applicability to this compound for the introduction of alkyl, aryl, and other functional groups. dur.ac.uknih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for a variety of these cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura cross-coupling reaction is a highly versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. lmaleidykla.lttcichemicals.com This reaction is widely used for the synthesis of biaryls and other conjugated systems. This compound readily participates in Suzuki-Miyaura couplings with various aryl- and heteroarylboronic acids.

These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced pre-catalyst, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system. lmaleidykla.ltmdpi.com Microwave irradiation has also been shown to accelerate these couplings significantly. lmaleidykla.lt The reaction is tolerant of a wide range of functional groups on both coupling partners. tcichemicals.com

Coupling PartnerCatalyst/LigandBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood to Excellent
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃EthanolHigh
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂OHigh
3-Thienylboronic acidXPhos-Pd-G2K₃PO₄DioxaneGood
Naphthalene-2-boronic acidPd(PPh₃)₄Cs₂CO₃Ethanol (Microwave)97% lmaleidykla.lt

This table presents a summary of typical conditions and yields for the Suzuki-Miyaura coupling of this compound and its analogs with various boronic acids, based on findings from related studies.

Palladium-Catalyzed Ancillary Reactions

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can be leveraged in a variety of other palladium-catalyzed cross-coupling reactions to introduce different functionalities. These ancillary reactions significantly expand the synthetic utility of this building block.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govumich.edu this compound can be coupled with a range of primary and secondary amines, including anilines and aliphatic amines, to generate 5-amino-1-phenyl-1H-pyrazole derivatives. nih.govnih.gov The choice of ligand, such as tBuBrettPhos or other bulky biarylphosphines, is often crucial for achieving high yields. nih.gov

Cyanation: The introduction of a nitrile group can be accomplished through palladium-catalyzed cyanation. researchgate.netnih.gov This reaction typically employs a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and a palladium catalyst. nih.govpsu.edumit.edu The resulting 1-phenyl-1H-pyrazole-5-carbonitrile is a valuable intermediate that can be further transformed into other functional groups like carboxylic acids or amines.

Reaction TypeCoupling PartnerCatalyst/LigandCyanide SourceBaseYield
Buchwald-Hartwig AminationAnilinetBuBrettPhos-Pd-G3-NaOtBuModerate to Excellent nih.gov
Buchwald-Hartwig AminationPiperidineGPhos-Pd-G1-NaOTMSGood to Excellent nih.gov
Cyanation-Pd₂(dba)₃/dppfZn(CN)₂-Good nih.gov
Cyanation-Pd(OAc)₂/L1K₄[Fe(CN)₆]-Excellent nih.gov

This table summarizes representative conditions for palladium-catalyzed amination and cyanation reactions involving this compound and similar substrates.

Mechanistic Investigations of Catalytic Cycles

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, generally involves a sequence of three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. nih.govpitt.edu

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a square planar palladium(II) intermediate. pitt.edu

Transmetalation/Ligand Exchange: In the Suzuki-Miyaura reaction, the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. nih.gov This step is often facilitated by the base, which activates the boronic acid. In the Buchwald-Hartwig amination, the amine coordinates to the palladium(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex.

Reductive Elimination: The final step is reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon or carbon-nitrogen bond in the product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Mechanistic studies on the cross-coupling of nitrogen-rich heterocycles have highlighted that these substrates can sometimes inhibit or deactivate the palladium catalyst. nih.gov The development of specialized ligands, often bulky and electron-rich phosphines, has been crucial in overcoming these challenges by promoting the desired catalytic steps and preventing catalyst decomposition. umich.edu

Regiochemical and Stereochemical Aspects of Reactions

Regiochemistry Regioselectivity is a critical consideration in the synthesis and functionalization of pyrazoles. The formation of the pyrazole ring itself from unsymmetrical precursors, such as the reaction between an unsymmetrical 1,3-diketone and an arylhydrazine, can lead to two possible regioisomers. scielo.org.mxresearchgate.net The reaction conditions and the nature of the substituents often dictate the outcome.

Once the pyrazole ring is formed, subsequent reactions can also be highly regioselective. For example, the bromination of 1-phenylpyrazole (B75819) using N-bromosaccharin (NBSac) with a silica (B1680970) gel-supported sulfuric acid catalyst occurs selectively at the C4 position. scielo.org.mxresearchgate.net Conversely, direct C-H arylation of 4-bromo-1-phenylpyrazole with aryl bromides using a palladium catalyst occurs exclusively at the C5 position, demonstrating a predictable pattern of reactivity. rsc.org The cyclization step in certain multi-component reactions to form aminopyrazoles also exhibits complete regioselectivity, particularly when arylhydrazines are used as one of the components. beilstein-journals.org DFT calculations on 4-bromo-1H-pyrazoles have shown that when a bromine atom is at the 3(5) position, the 3-bromo tautomer is more stable and is the major one found in solution. researchgate.net

Stereochemistry The stereochemical outcomes of reactions involving pyrazoles are crucial, especially when creating chiral molecules for biological applications. While specific stereochemical studies on this compound are not extensively detailed, general principles from related systems apply. The formation of fused pyrazole systems can result in specific stereoisomers; for example, the reaction of 3-benzylidene-chromanones with semicarbazide (B1199961) yields benzopyrano[4,3-c]pyrazoles with a defined cis stereochemistry between the 3-H and 3a-H protons. rsc.org The Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity, where the outcome is switched by the presence or absence of a silver carbonate catalyst. nih.gov The cycloaddition reactions that form the pyrazoline ring, a precursor to pyrazole, also proceed with distinct stereochemistry that influences the final product. acs.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map out the connectivity and chemical environment of each atom within the 5-Bromo-1-phenyl-1H-pyrazole molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the phenyl ring.

The pyrazole ring contains two protons, H3 and H4. Due to the electronegativity of the adjacent nitrogen atoms, these protons resonate in the downfield region of the spectrum. The proton at the C4 position is coupled to the proton at the C3 position, resulting in a doublet. Similarly, the C3 proton appears as a doublet due to coupling with the C4 proton. The presence of the electron-withdrawing bromine atom at the C5 position does not directly couple with these protons but influences their chemical environment.

The protons of the N-phenyl group typically appear as a set of multiplets in the aromatic region (approximately 7.2-7.8 ppm). These correspond to the ortho-, meta-, and para-protons of the phenyl ring. Their specific chemical shifts and multiplicities are determined by their position relative to the pyrazole ring and by coupling among themselves.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analysis of 1-phenylpyrazole (B75819) and related substituted pyrazoles.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.7Doublet (d)~2.0-2.5
H4~6.5Doublet (d)~2.0-2.5
Phenyl H (ortho)~7.7Multiplet (m)-
Phenyl H (meta, para)~7.3-7.5Multiplet (m)-

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The pyrazole ring has three carbon atoms (C3, C4, and C5). The C5 carbon, being directly attached to the electronegative bromine atom, shows a characteristic signal. The chemical shift of C5 is influenced by the heavy atom effect of bromine. The C3 and C4 carbons resonate at positions typical for pyrazole rings, with their exact shifts influenced by the phenyl and bromo substituents. The phenyl group displays four distinct signals: one for the ipso-carbon (C1') attached to the nitrogen, one for the ortho-carbons (C2'/C6'), one for the meta-carbons (C3'/C5'), and one for the para-carbon (C4').

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on analysis of 1-phenylpyrazole and related substituted pyrazoles.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3~141
C4~112
C5~118
C1' (ipso)~139
C2'/C6' (ortho)~120
C3'/C5' (meta)~129
C4' (para)~127

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. In this compound, two distinct signals are expected for the N1 and N2 atoms of the pyrazole ring. The N1 atom is bonded to the phenyl group, while the N2 atom is adjacent to the C3-H bond. Spectroscopic data from related compounds like 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate show typical chemical shifts for N1 around -184 ppm and for N2 around -97 ppm, relative to a standard like nitromethane. mdpi.com The specific shifts for the title compound would confirm the substitution pattern on the pyrazole ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the H3 and H4 protons, confirming their adjacent relationship on the pyrazole ring. It would also show correlations between the ortho, meta, and para protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the H3 signal to the C3 signal, the H4 signal to the C4 signal, and each phenyl proton signal to its corresponding phenyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is particularly powerful for connecting different parts of the molecule. Key expected correlations for this compound would include:

A correlation from the ortho-protons of the phenyl ring to the C5 carbon of the pyrazole ring, confirming the N1-phenyl and C5-bromo connectivity.

Correlations from H4 to both C3 and C5.

Correlations from H3 to C4, C5, and the ipso-carbon of the phenyl ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a fingerprint of the molecule and identifies its functional groups. For 1-phenylpyrazole derivatives, characteristic absorption bands are well-documented. rsc.org

The IR spectrum of this compound is expected to exhibit the following key features:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of both the pyrazole and phenyl rings.

C=C and C=N Stretching: The region between 1400 and 1600 cm⁻¹ typically contains a series of sharp bands corresponding to the stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds within the pyrazole ring. mdpi.com

In-plane and Out-of-plane C-H Bending: Vibrations in the 1000-1300 cm⁻¹ (in-plane) and 650-900 cm⁻¹ (out-of-plane) regions correspond to the bending of the C-H bonds on the aromatic rings.

C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Typical IR Absorption Bands for Phenylpyrazole Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050-3150
C=C/C=N Ring Stretch1400-1615
C-H In-plane Bend1000-1300
C-H Out-of-plane Bend650-900
C-Br Stretch500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are related to the extent of conjugation in the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The analysis reveals a distinct molecular ion peak and a characteristic fragmentation pattern that aids in the confirmation of its structure.

The molecular formula for this compound is C₉H₇BrN₂. The presence of bromine is readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass-to-charge ratio (m/z) units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic mass of the compound is approximately 221.979 Da. uni.lu

While a specific experimental mass spectrum for this compound was not detailed in the reviewed literature, the fragmentation of pyrazole derivatives follows predictable pathways. researchgate.netresearchgate.net For this compound, the fragmentation is expected to initiate from the molecular ion [M]⁺•. Common fragmentation patterns for substituted pyrazoles involve the cleavage of the pyrazole ring and the loss of substituents. researchgate.net

Expected fragmentation pathways include:

Loss of a bromine radical: [M - Br]⁺

Loss of molecular nitrogen: [M - N₂]⁺•

Cleavage of the pyrazole ring: This can lead to the expulsion of small molecules like hydrogen cyanide (HCN). researchgate.net

Fragmentation of the phenyl group: This would produce characteristic aromatic fragments, such as the phenyl cation at m/z 77. researchgate.net

The relative abundance of these fragment ions provides valuable information for the structural confirmation of the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

PropertyValueReference
Molecular FormulaC₉H₇BrN₂ uni.lu
Monoisotopic Mass221.97926 Da uni.lu
Predicted [M+H]⁺222.98654 m/z uni.lu
Predicted [M-H]⁻220.97198 m/z uni.lu

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. While the specific crystal structure of this compound was not available in the surveyed literature, analysis of closely related 5-bromo-1-arylpyrazoles offers significant insight into its expected molecular and supramolecular architecture. rsc.org

Studies on various 5-bromo-1-arylpyrazoles reveal that the bromine atom plays a crucial role in directing the crystal packing through halogen bonding. rsc.org The solid-state structure is likely to feature a planar pyrazole ring. The phenyl ring at the N1 position would be twisted relative to the pyrazole ring. cardiff.ac.uk

For comparative purposes, the crystallographic data for a related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, is presented. This compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net Its molecules are linked by N-H···N hydrogen bonds, forming chains. researchgate.net

Table 2: Representative Crystallographic Data for a Related Bromophenyl-Pyrazole Derivative

ParameterValue for 3-(4-bromophenyl)-5-methyl-1H-pyrazoleReference
Empirical FormulaC₁₀H₉BrN₂ researchgate.net
Crystal SystemOrthorhombic researchgate.net
Space GroupP2₁2₁2₁ researchgate.net
a (Å)5.9070(3) researchgate.net
b (Å)9.2731(7) researchgate.net
c (Å)17.5641(14) researchgate.net
Volume (ų)962.09(12) researchgate.net
Z4 researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This experimental data is then compared with the theoretically calculated percentages based on the empirical formula to verify the compound's purity and composition.

The molecular formula of this compound is C₉H₇BrN₂. Based on this formula, the theoretical elemental composition can be calculated. While specific experimental "found" values for this compound are not provided in the available literature, the comparison between calculated and experimental values is a standard procedure for characterization in synthetic chemistry. growingscience.com

Table 3: Elemental Analysis Data for this compound (C₉H₇BrN₂)

ElementCalculated Mass Percentage (%)
Carbon (C)48.46
Hydrogen (H)3.16
Nitrogen (N)12.56
Bromine (Br)35.82

Computational and Theoretical Investigations of 5 Bromo 1 Phenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov It is widely applied to predict geometries, energies, and various spectroscopic properties. However, no specific studies applying DFT calculations to 5-Bromo-1-phenyl-1H-pyrazole for the following detailed analyses were found in the available resources.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT procedure to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govresearchgate.net This analysis would determine bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore different spatial arrangements (conformers) and their relative energies. No published data on the optimized geometry or conformational analysis of this compound could be retrieved.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals (FMO), Energy Gap)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. irjweb.comwuxiapptec.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.net A detailed analysis of the FMOs and the corresponding energy gap for this compound is not available in the reviewed literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netesisresearch.org These calculated frequencies help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and twisting modes. derpharmachemica.commsu.edu No studies containing calculated vibrational frequencies or their correlation with experimental spectra for this compound were identified.

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netias.ac.inmdpi.com This is valuable for predicting how a molecule will interact with other chemical species. researchgate.net Specific MESP surface mapping data and analysis for this compound are not documented in the available scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines charge transfer and hyperconjugative interactions between orbitals within a molecule, providing insights into bonding and stability. researchgate.netniscair.res.in It quantifies delocalization effects by evaluating the stabilization energy associated with donor-acceptor orbital interactions. uba.ar A detailed NBO analysis for this compound has not been found in published research.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. wiley-vch.de It characterizes the nature of atomic interactions by analyzing properties at specific points, known as bond critical points (BCPs). researchgate.netnih.gov This method can distinguish between covalent and closed-shell (e.g., ionic, van der Waals) interactions. Despite its utility, no QTAIM studies specifically investigating the bonding characteristics of this compound could be located.

Theoretical Prediction of Reactivity Parameters (e.g., Global Reactivity Descriptors)

Computational chemistry provides powerful tools for predicting the reactivity of molecules through the calculation of global reactivity descriptors. These parameters, derived from Density Functional Theory (DFT), offer insights into the electronic structure and chemical behavior of a compound. For this compound, these descriptors help in understanding its stability, electronegativity, and susceptibility to electrophilic or nucleophilic attack. researchgate.net

The foundational parameters for these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From these frontier orbital energies, several global reactivity descriptors can be calculated: researchgate.netasrjetsjournal.org

Ionization Potential (I): Approximated as I ≈ -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO, it is the energy released when an electron is added.

Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2, it measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Calculated as η = (ELUMO - EHOMO) / 2, it quantifies the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), this index measures the ability of a species to accept electrons. A higher electrophilicity index suggests a stronger electrophilic character. researchgate.net

These theoretical calculations allow for a quantitative prediction of how this compound will behave in chemical reactions, guiding synthetic strategies and mechanistic studies.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released when gaining an electron
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron configuration
Global Softness (S)S = 1 / ηMeasure of polarizability
Electrophilicity Index (ω)ω = μ² / (2η)Capacity to accept electrons

Tautomeric Preferences and Stability Investigations

Tautomerism is a key phenomenon in heterocyclic compounds like pyrazoles, where protons can migrate between different positions, leading to structural isomers that can coexist in equilibrium. For substituted pyrazoles, computational studies are essential to determine the relative stability of different tautomeric forms and predict the predominant species under various conditions. nih.govnih.gov

The tautomerism of pyrazole (B372694) derivatives can involve annular tautomerism (proton migration between the two nitrogen atoms) or side-chain tautomerism if appropriate functional groups are present. nih.gov In the case of pyrazolones, which are structurally related to pyrazoles, three main tautomers are often considered: the CH, OH, and NH forms. researchgate.net Theoretical investigations, typically using DFT methods, calculate the ground-state energies of each possible tautomer. The form with the lowest calculated energy is predicted to be the most stable. researchgate.net

Studies on related compounds, such as 1-phenyl-1H-pyrazol-3-ol, have shown that the stability of tautomers is heavily influenced by the solvent. nih.gov Computational models can account for solvent effects, revealing that a particular tautomer might be favored in the gas phase, while another is preferred in a polar or nonpolar solvent. nih.gov For example, investigations have shown that for some pyrazoles, electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups stabilize another. nih.gov These theoretical predictions are often validated by comparing calculated data, such as NMR chemical shifts, with experimental results to confirm the structural assignments of the predominant tautomers in solution. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, provides crucial mechanistic insights into how ligands like this compound interact with biological targets such as proteins and enzymes. researchgate.net

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajpp.in The process involves placing the flexible ligand into the binding site of a rigid target protein and scoring the different poses based on their binding energy. nih.gov Docking studies on pyrazole derivatives have been instrumental in drug discovery, for instance, in identifying potential inhibitors for protein kinases like BRAF(V600E). nih.gov These simulations reveal the specific binding mode, showing key interactions such as: nih.govresearchgate.net

Hydrogen Bonds: Formed between the ligand and specific amino acid residues (e.g., Glu173, Leu175) in the active site. nih.gov

Hydrophobic Interactions: Occurring between the phenyl rings of the ligand and nonpolar residues (e.g., Val105, Leu97, Met225) of the target. nih.gov

Pi-Pi Stacking: Aromatic interactions between the pyrazole or phenyl rings and aromatic amino acid residues.

Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the ligand-target complex over time. rsc.org Starting from a docked pose, MD simulations model the movements of every atom in the system, offering a more realistic representation of the binding stability and conformational changes. dntb.gov.ua Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.govrsc.org

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, which can be important for receptor function, while lower values in the binding site can signify a stable interaction with the ligand. rsc.org

Together, these computational methods elucidate the mechanistic details of ligand binding, highlighting the crucial residues and forces that govern molecular recognition. This information is invaluable for the rational design of more potent and selective molecules. nih.gov

Interaction TypeDescriptionExample Residues for Pyrazole Derivatives
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Glu173, Leu175, Cys773
Hydrophobic InteractionsForces that drive nonpolar parts of molecules to associate in an aqueous environment.Val105, Leu97, Met225, Leu694
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.Phenylalanine, Tyrosine, Tryptophan

Advanced Applications in Chemical Sciences

Strategic Building Block in Complex Organic Synthesis

The primary role of 5-Bromo-1-phenyl-1H-pyrazole in synthetic organic chemistry is that of a strategic building block. The bromine atom at the 5-position of the pyrazole (B372694) ring is particularly amenable to substitution through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling chemists to link the pyrazole core to other molecular fragments and construct intricate, multi-functionalized molecules.

This compound is extensively used as a precursor for synthesizing a wide range of heterocyclic scaffolds through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond allows for the introduction of various substituents, leading to the formation of novel and complex molecular frameworks. These reactions are fundamental in medicinal chemistry and materials science for creating libraries of compounds with diverse functionalities.

Key cross-coupling reactions utilizing this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyrazole with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. It is a highly efficient method for linking the pyrazole ring to other aryl or heteroaryl systems, creating biaryl structures that are common in pharmacologically active molecules.

Heck Reaction: In the Heck reaction, the bromopyrazole is coupled with an alkene to form a substituted alkene. This method is crucial for synthesizing vinylpyrazoles, which can serve as monomers for polymerization or as intermediates for further synthetic transformations.

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, resulting in the formation of an alkynylpyrazole. These products are important for creating rigid, linear molecular structures found in advanced materials and as precursors to other heterocyclic systems.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyrazole with an amine. It is a vital method for synthesizing aminopyrazole derivatives, which are key components in many pharmaceutical and agrochemical compounds.

Reaction TypeCoupling PartnerCatalyst System (Typical)Resulting Scaffold
Suzuki-Miyaura Coupling Arylboronic AcidPd(PPh₃)₄ + Base (e.g., K₂CO₃)5-Aryl-1-phenyl-1H-pyrazole
Heck Reaction Alkene (e.g., Styrene)Pd(OAc)₂ + Phosphine (B1218219) Ligand5-Vinyl-1-phenyl-1H-pyrazole
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂ + CuI + Base5-Alkynyl-1-phenyl-1H-pyrazole
Buchwald-Hartwig Amination Amine (e.g., Aniline)Pd₂(dba)₃ + Ligand + Base5-Amino-1-phenyl-1H-pyrazole

The heterocyclic scaffolds synthesized from this compound are not merely synthetic curiosities; they are often the core components of advanced organic materials and functional molecules. The pyrazole unit itself imparts specific electronic and physical properties, such as thermal stability and the ability to coordinate with metals, which are desirable in materials science.

For instance, vinylpyrazoles produced via the Heck reaction can undergo polymerization to create novel polymers. royal-chem.com These pyrazole-containing polymers may exhibit unique photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or as conductive polymers. royal-chem.com Similarly, the rigid, conjugated structures formed through Sonogashira and Suzuki couplings are foundational to the development of materials for molecular electronics and nanoscale scaffolds. The ability to systematically modify the structure by starting with this compound allows for the fine-tuning of a material's electronic and optical properties.

Development of Novel Chemical Entities for Applied Chemistry

Beyond its role as a synthetic intermediate, derivatives of this compound are explored for direct applications in various fields of applied chemistry, from catalysis to the development of new agrochemicals.

In the field of catalysis, pyrazole-containing compounds are highly valued as ligands for transition metal complexes. nih.govumich.edu The two adjacent nitrogen atoms in the pyrazole ring are excellent sigma-donors, allowing them to coordinate effectively with metal centers like palladium, copper, and ruthenium. nih.govdntb.gov.ua

This compound is a key starting material for creating custom-designed ligands. Through cross-coupling reactions, functional groups can be introduced at the 5-position that modulate the steric and electronic properties of the resulting ligand. nih.gov For example, attaching a phosphine group via a linker can create a bidentate P,N-ligand. umich.eduresearchgate.net The electronic properties of the pyrazole ring and the steric bulk of the substituents can be precisely tuned to optimize the performance of the metal catalyst for a specific chemical transformation, such as enhancing catalytic activity or improving selectivity in Suzuki or amination reactions. umich.eduresearchgate.net The pyrazole nitrogen is a weaker σ-donor compared to pyridine, which can result in a more electrophilic metal center, thereby enhancing catalytic activity. nih.gov

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in laser technology, optical communication, and data storage. ipme.ru A common molecular design for NLO materials involves creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. This arrangement leads to a large molecular dipole moment and high hyperpolarizability, which are prerequisites for NLO activity. rsc.org

This compound is a suitable precursor for such molecules. The pyrazole ring, combined with the phenyl group, can act as the conjugated bridge. The reactive bromine atom can be replaced, using reactions like Suzuki or Sonogashira coupling, with strong electron-donating or electron-accepting groups. This synthetic flexibility allows for the systematic design and synthesis of novel pyrazole-based compounds tailored for NLO applications. rsc.orgwum.edu.pkresearchgate.net Studies on pyrazoline derivatives have shown that functionalization with different moieties can significantly enhance the NLO response, making this class of materials promising for photonics and optoelectronics. rsc.org

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, found in numerous commercial herbicides, insecticides, and fungicides. royal-chem.comccspublishing.org.cn Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, making them a focal point of agrochemical research. ccspublishing.org.cnglobalresearchonline.net

This compound serves as a critical intermediate in the research and development of new agrochemicals. Its reactive bromine atom allows for the rapid synthesis of a large library of derivative compounds through parallel synthesis techniques. By introducing various functional groups at the 5-position, researchers can systematically explore the structure-activity relationship (SAR) of new pyrazole-based compounds. ccspublishing.org.cn This approach accelerates the discovery of novel molecules with high efficacy against specific pests or weeds while potentially offering improved crop safety and lower environmental impact. ccspublishing.org.cnacs.org For example, new pyrazole derivatives are being investigated as potent inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. acs.org

Rational Design and Synthesis of Analogues for Potential Bioactive Compound Development, emphasizing Structure-Activity Relationship (SAR)

The chemical scaffold of this compound serves as a crucial starting point for the rational design and synthesis of novel bioactive compounds. Its structure is amenable to systematic modification, allowing for a thorough exploration of the structure-activity relationship (SAR), which is fundamental to modern drug discovery. The bromine atom at the C5 position is not merely a substituent but a versatile synthetic handle, enabling the introduction of a wide array of functional groups and molecular fragments, thereby facilitating the development of analogues with tailored biological activities.

The core principle behind designing analogues based on this scaffold is to systematically alter its structure to enhance potency against a specific biological target, improve selectivity, and optimize pharmacokinetic properties. The 1-phenyl group and the pyrazole core are key pharmacophoric features, and modifications at the 5-position allow for the exploration of chemical space to identify key interactions with biological macromolecules.

Synthetic Strategies for Analogue Development

A primary strategy for modifying the this compound core involves palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is particularly suitable for reactions such as the Suzuki, Heck, and Sonogashira couplings. The Suzuki coupling reaction is especially prominent in this context, allowing for the efficient formation of a carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl boronic acids. This method is highly effective for creating libraries of 5-aryl-1-phenyl-1H-pyrazole derivatives, which can then be screened for biological activity. nih.govresearchgate.netias.ac.in

This synthetic approach is foundational for SAR studies, as it allows for the introduction of a diverse range of substituents on the new aryl ring at the 5-position. By varying the electronic properties (electron-donating or electron-withdrawing groups), steric bulk, and hydrogen-bonding potential of these substituents, medicinal chemists can systematically probe the requirements for optimal interaction with a biological target. frontiersin.org

Structure-Activity Relationship (SAR) Studies

SAR studies on analogues derived from the this compound scaffold have yielded critical insights into the structural requirements for various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity: BRAF(V600E) Inhibition

In the quest for new anticancer agents, derivatives of 1,5-diphenyl-1H-pyrazole have been synthesized and evaluated as inhibitors of the BRAF(V600E) kinase, a key target in melanoma. nih.gov Although not directly synthesized from the 5-bromo precursor in this specific study, the SAR findings are directly applicable to the design of analogues derived from it. By introducing a niacinamide moiety at the C3-position and various substituents on the phenyl ring at the C5-position, researchers have elucidated key structural requirements for potent inhibition.

For instance, the presence of a chlorine atom at the ortho position of the 5-phenyl ring (Compound 5h ) resulted in the most potent inhibitory activity against BRAF(V600E) with an IC₅₀ value of 0.33 μM. This compound also demonstrated significant antiproliferative activity against WM266.4 and A375 melanoma cell lines. nih.gov The SAR data suggests that substitution at the ortho and meta positions of the 5-phenyl ring is more favorable than at the para position. Electron-withdrawing groups, such as chloro and fluoro, were generally found to enhance activity, highlighting the importance of electronic effects in the binding interaction with the enzyme. nih.gov

Table 1: SAR of 5-Phenyl-1H-pyrazole Analogues as BRAF(V600E) Inhibitors nih.gov
CompoundSubstitution on 5-Phenyl Ring (R)IC₅₀ (μM) for BRAF(V600E)IC₅₀ (μM) for WM266.4 Cells
5aH>50>50
5g2-F0.565.81
5h2-Cl0.332.63
5j3-F0.647.93
5k3-Cl0.424.15
5p4-F5.8828.16
5q4-Cl1.5410.35

Antimicrobial Activity

The this compound scaffold is a valuable precursor for creating hybrid molecules with potential antimicrobial properties. A prominent example involves the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619) derivatives. In this design, the aryl group at the C5-position of the pyrazole is introduced via a precursor, and its substitution pattern significantly influences the antimicrobial spectrum and potency. acs.orgnih.gov

SAR analysis of these pyrazolyl-thiazole derivatives revealed that the nature and position of substituents on both the 5-position aryl ring and the 4-position thiazole ring are critical for activity. For example, when the 5-position aryl group was an unsubstituted phenyl ring, the introduction of a 4-fluorophenyl group on the thiazole ring (Compound 10c ) resulted in good activity against the bacterium Proteus mirabilis and the fungus Aspergillus niger. nih.gov

Further exploration showed that replacing the 5-phenyl group with a 4-chlorophenyl group also yielded potent compounds. Specifically, compound 10j , which features a 5-(4-chlorophenyl) group on the pyrazole and a 4-fluorophenyl group on the thiazole, demonstrated significant activity against both P. mirabilis and A. niger, with a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL for both. acs.org This indicates that an electron-withdrawing group (halogen) on the aryl ring at the pyrazole's 5-position is beneficial for antimicrobial activity.

Table 2: SAR of 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Analogues as Antimicrobial Agents acs.orgnih.gov
Compound5-Aryl Group (Pyrazole)4-Aryl Group (Thiazole)MIC (μg/mL) vs P. mirabilisMIC (μg/mL) vs A. niger
10aPhenylPhenyl62.5125
10cPhenyl4-Fluorophenyl62.562.5
10h4-ChlorophenylPhenyl62.562.5
10j4-Chlorophenyl4-Fluorophenyl62.562.5
10o4-MethoxyphenylPhenyl62.5125
10q4-Methoxyphenyl4-Fluorophenyl12562.5

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the quest for more efficient, cost-effective, and environmentally benign methods continues to drive innovation. Future research is increasingly focused on "green chemistry" principles to minimize the environmental footprint of chemical production.

Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often cleaner reaction profiles. The application of microwave irradiation to the synthesis of 3-(halophenyl)-1-phenyl-1H-pyrazole derivatives has been shown to complete reactions in as little as two minutes.

Novel Catalytic Systems: Research is moving towards the use of heterogeneous and recyclable catalysts to simplify product purification and reduce waste. Nanocatalysts, such as nano-ZnO and copper ferrite, are being explored for their high efficiency and reusability in pyrazole synthesis. nih.govscilit.comnih.gov Green catalysts, like ammonium chloride, are also gaining attention for their low cost and minimal environmental impact. galchimia.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic strategy. ijpbs.commdpi.com These reactions are highly atom-economical and can rapidly generate molecular complexity. The development of new MCRs for the synthesis of highly substituted pyrazoles, including bromo-phenyl derivatives, is an active area of research.

Solvent-Free and Aqueous Media Reactions: The use of hazardous organic solvents is a major environmental concern. Consequently, there is a strong push towards developing synthetic protocols that operate under solvent-free conditions or in environmentally benign solvents like water. nih.govrsc.orgbenthamdirect.com

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
MethodologyKey AdvantagesRepresentative Catalyst/Condition
Conventional Heating Well-established, widely applicableAcid/Base catalysis, organic solvents
Microwave-Assisted Rapid reaction times, higher yieldsPolar solvents, specific microwave reactors
Ultrasound-Assisted Enhanced reaction rates, milder conditionsSonication bath, various catalysts
Multicomponent Reactions High atom economy, operational simplicityOften catalyst-free or simple catalysts
Green Catalysis Recyclable, reduced waste, lower toxicityNano-catalysts (e.g., nano-ZnO), Ammonium Chloride
Aqueous/Solvent-Free Environmentally benign, simplified workupWater, grinding, solid-state reactions

Advanced Computational Modeling for Predictive Design

The integration of computational chemistry into the research and development pipeline is revolutionizing how new molecules are designed. In silico methods allow for the prediction of molecular properties and biological activities before a compound is ever synthesized, saving significant time and resources. For derivatives of 5-Bromo-1-phenyl-1H-pyrazole, these tools are invaluable for designing molecules with specific, targeted functionalities.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity. nih.govcrpsonline.comhilarispublisher.commsjonline.orgnih.gov By developing robust 2D and 3D-QSAR models for pyrazole derivatives, researchers can predict the activity of novel, unsynthesized compounds and identify the key structural features that influence their function. nih.govnih.gov This predictive power can guide the design of more potent and selective molecules.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trnih.govnih.govijpbs.com For drug discovery applications, molecular docking is used to predict how a pyrazole derivative might interact with a biological target, such as an enzyme or receptor. dergipark.org.trnih.gov This information is crucial for designing compounds with improved therapeutic effects.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. benthamdirect.comeurasianjournals.comeurasianjournals.com This can be used to study the conformational changes of pyrazole derivatives and their interactions with biological targets in a more realistic, dynamic environment.

ADME/Tox Prediction: Computational tools are increasingly being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates. dergipark.org.trnih.gov Early prediction of these properties can help to identify and eliminate compounds that are likely to fail in later stages of development.

Table 2: Key Computational Tools in Pyrazole Derivative Design
Computational ToolApplication in Predictive DesignPredicted Parameters
QSAR Predicts biological activity based on chemical structure.pIC50, inhibitory activity
Molecular Docking Simulates the binding of a ligand to a biological target.Binding energy, binding mode, inhibition constant
Molecular Dynamics Simulates the movement of atoms and molecules over time.Conformational stability, interaction dynamics
ADME/Tox Prediction Predicts pharmacokinetic and toxicity properties.Solubility, permeability, metabolic stability, toxicity risks

Integration with Emerging Technologies in Chemical Synthesis

The way chemical synthesis is performed is being transformed by new technologies that offer greater precision, control, and efficiency. The synthesis of this compound and its derivatives is poised to benefit significantly from these advancements.

Emerging technologies impacting this field include:

Flow Chemistry and Microreactors: Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. nih.govscilit.comgalchimia.comrsc.orgmdpi.com When combined with microreactors—small, self-contained reaction devices—this approach offers precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netnih.govbeilstein-journals.orgrsc.orgkth.se This leads to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions. nih.govbeilstein-journals.org The synthesis of pyrazoles has been successfully demonstrated using flow chemistry, highlighting its potential for scalable and efficient production. nih.govgalchimia.comrsc.orgmdpi.com

Automated Synthesis Platforms: The development of automated synthesis platforms allows for the rapid synthesis and purification of large numbers of compounds. nih.govwhiterose.ac.uk This high-throughput capability is particularly valuable for creating libraries of pyrazole derivatives for screening in drug discovery or materials science applications. nih.govwhiterose.ac.uk

Artificial Intelligence (AI) and Machine Learning: AI and machine learning are beginning to play a role in predicting the outcomes of chemical reactions. nih.goveurekalert.orgacs.orgnih.govd-nb.info By training algorithms on large datasets of known reactions, it is possible to predict the optimal conditions for a desired transformation or even to suggest novel synthetic routes. acs.orgnih.govd-nb.info This technology has the potential to accelerate the discovery and optimization of synthetic pathways for complex pyrazole derivatives.

Broader Scope of Material Science Applications

While pyrazole derivatives are well-known for their applications in medicine and agriculture, their unique electronic and photophysical properties are leading to their increasing use in material science. The presence of the bromo- and phenyl- substituents on the pyrazole ring can be strategically utilized to tune these properties for specific applications.

Future research in this area is likely to focus on:

Organic Light-Emitting Diodes (OLEDs): Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their blue-emitting properties and are used in the development of OLEDs. researchgate.net The specific substitution pattern of this compound could be tailored to create novel materials for efficient and stable blue OLEDs, which are a critical component for full-color displays and lighting.

Conductive Polymers and Photovoltaic Materials: The pyrazole ring is an electron-rich heterocycle, which makes it a promising building block for conductive polymers and organic photovoltaic materials for solar energy conversion. royal-chem.com The ability to functionalize the pyrazole core, for instance through cross-coupling reactions at the bromine position, allows for the creation of extended π-conjugated systems with desirable electronic properties.

Dyes and Functional Materials: Pyrazole derivatives have found applications as dyes. researchgate.net The chromophoric properties of this compound can be exploited to develop new dyes for various applications, including in consumer products and as fluorescent probes in biological imaging.

Q & A

Q. Basic

  • 1H/13C NMR : The pyrazole ring protons (H-3 and H-4) appear as doublets in the δ 6.5–8.0 ppm range. The bromine atom induces deshielding, shifting adjacent protons downfield.
  • IR Spectroscopy : Stretching vibrations for C-Br (~550–650 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks ([M]+) and isotopic patterns (due to bromine’s 1:1 79Br/81Br ratio) validate the molecular formula .

How do crystallographic tools like SHELX and Mercury aid in the structural elucidation of pyrazole derivatives, and what challenges arise during refinement?

Q. Advanced

  • SHELX : Used for small-molecule refinement, SHELX leverages high-resolution X-ray data to resolve atomic positions. Challenges include handling disorder in substituents (e.g., phenyl ring orientations) and refining anisotropic displacement parameters for heavy atoms like bromine .
  • Mercury : Visualizes intermolecular interactions (e.g., π-π stacking between phenyl groups) and void spaces in crystal lattices. Its packing similarity tool helps compare polymorphs, critical for understanding solubility and stability .

What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives in medicinal chemistry?

Q. Advanced

  • Substituent Variation : Modifying the phenyl group (e.g., adding electron-withdrawing groups like -NO2) enhances antifungal activity by increasing electrophilicity. Bromine’s position (5- vs. 4-) alters steric hindrance, affecting target binding .
  • Bioisosteric Replacement : Replacing bromine with chlorine or fluorine preserves halogen bonding while adjusting lipophilicity (logP), as shown in analogs with improved CNS permeability .

What are the typical biological assays used to evaluate the antifungal or antibacterial potential of this compound derivatives?

Q. Basic

  • Broth Microdilution Assay : Measures minimum inhibitory concentration (MIC) against fungi (e.g., Candida albicans) or bacteria (e.g., S. aureus).
  • Time-Kill Kinetics : Assesses bactericidal/fungicidal activity over 24–48 hours. Derivatives with MIC ≤ 8 µg/mL are prioritized for in vivo testing .

How can computational methods such as molecular docking predict the interaction mechanisms between this compound and target enzymes?

Q. Advanced

  • Docking Simulations : Tools like AutoDock Vina predict binding poses in enzyme active sites (e.g., cytochrome P450). Bromine’s hydrophobic interactions with residues like Phe114 in CYP51 are critical for antifungal activity .
  • MD Simulations : Reveal dynamic stability of ligand-enzyme complexes. For example, hydrogen bonding between the pyrazole N-H and Thr318 in fungal lanosterol demethylase improves binding affinity .

When encountering contradictory biological activity data in pyrazole derivative studies, what analytical approaches can resolve such discrepancies?

Q. Advanced

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC50 normalized to cell viability controls).
  • Crystallographic Validation : Resolve structural ambiguities (e.g., tautomerism in pyrazole rings) that may lead to divergent activity profiles. For instance, 5-bromo substitution vs. 4-bromo in analogs can invert selectivity for kinase targets .

What safety considerations and handling protocols are recommended when synthesizing brominated pyrazole compounds?

Q. Basic

  • Bromination Reactions : Conduct in a fume hood using PPE (gloves, goggles) due to NBS’s lachrymatory effects.
  • Waste Disposal : Quench excess bromine with Na2S2O3 to avoid environmental release. Monitor reaction progress via TLC to minimize hazardous byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.